

Epiroprim: A Technical Guide to its Molecular Structure, Chemical Properties, and Biological Activity

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Abstract

Epiroprim (Ro 11-8958) is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. It is a selective inhibitor of microbial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a vital component in the production of nucleic acids and amino acids. This document provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of **Epiroprim**, intended to serve as a technical guide for researchers and professionals in the field of drug development. The information presented herein is compiled from publicly available scientific literature and databases.

Molecular Structure and Chemical Properties

Epiroprim is chemically designated as 5-[(3,5-diethoxy-4-(1H-pyrrol-1-yl)phenyl)methyl]pyrimidine-2,4-diamine. It is an achiral molecule with no stereocenters.

Table 1: Physicochemical Properties of Epiroprim



Property	Value	Reference
Molecular Formula	C19H23N5O2	[1][2]
Molecular Weight	353.42 g/mol	[1][2]
IUPAC Name	5-[(3,5-diethoxy-4-pyrrol-1-yl)phenyl)methyl]pyrimidine- 2,4-diamine	[2]
CAS Number	73090-70-7	[1][2]
Appearance	Not specified in available literature	
Melting Point	Not specified in available literature	-
Solubility	Soluble in dimethyl sulfoxide and ethanol	[3]
XLogP3	2.9	[2]
Hydrogen Bond Donors	2	[4]
Hydrogen Bond Acceptors	4	[4]
Rotatable Bonds	7	[4]
SMILES	CCOc1cc(Cc2cnc(N)nc2N)cc(c 1-n1cccc1)OCC	[1]
InChI	InChI=1S/C19H23N5O2/c1-3- 25-15-10-13(9-14-12-22- 19(21)23-18(14)20)11-16(26- 4-2)17(15)24-7-5-6-8-24/h5- 8,10-12H,3-4,9H2,1-2H3, (H4,20,21,22,23)	[1][2]

Synthesis

A detailed, step-by-step synthesis protocol for **Epiroprim** is not readily available in the public domain. However, based on the synthesis of analogous 2,4-diaminopyrimidine derivatives, a

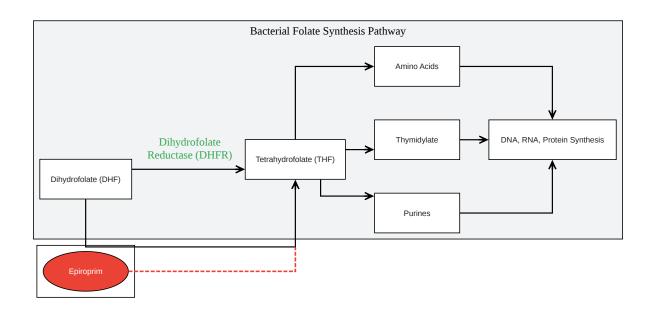


plausible synthetic route can be proposed. The synthesis of related pyrrolo[2,3-d]pyrimidine antifolates often involves a multi-step sequence starting from a substituted pyrimidine. For the synthesis of compounds with a similar scaffold, a common strategy involves the nucleophilic displacement of a leaving group on a pyrimidine ring with an appropriate aniline derivative. The pyrrole moiety is typically introduced by treating a substituted nitroaniline with 2,5-dimethoxytetrahydrofuran, followed by reduction of the nitro group.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Epiroprim exerts its antibacterial effect by selectively inhibiting microbial dihydrofolate reductase (DHFR). DHFR is a key enzyme in the folate synthesis pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By inhibiting DHFR, **Epiroprim** disrupts the supply of THF, leading to the cessation of bacterial growth and, ultimately, cell death.





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Figure 1. Mechanism of action of **Epiroprim** via inhibition of the bacterial folate synthesis pathway.

Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of **Epiroprim** against bacterial strains, based on the broth microdilution method.

Objective: To determine the lowest concentration of **Epiroprim** that inhibits the visible growth of a bacterium.



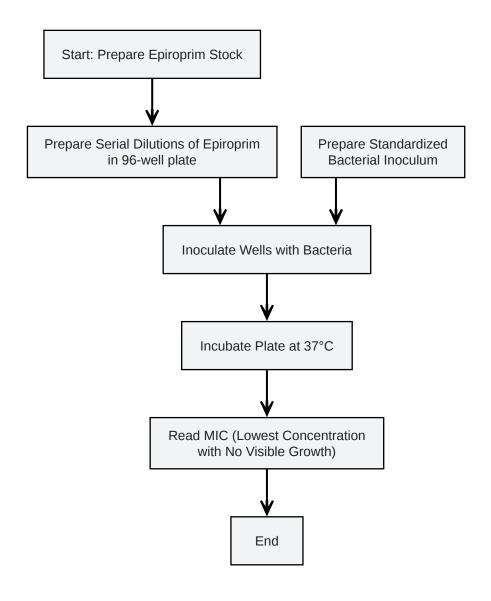
Materials:

- **Epiroprim** stock solution (e.g., in dimethyl sulfoxide).
- Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium.
- 96-well microtiter plates.
- Bacterial inoculum suspension standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL).
- Sterile diluents.

Procedure:

- Preparation of Epiroprim dilutions: A serial two-fold dilution of Epiroprim is prepared in the
 microtiter plate wells using the appropriate broth as a diluent. The final volume in each well is
 typically 100 μL. A growth control well (containing only broth and inoculum) and a sterility
 control well (containing only broth) are also included.
- Inoculation: Each well (except the sterility control) is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
- Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
- Reading the MIC: The MIC is determined as the lowest concentration of **Epiroprim** at which there is no visible growth (turbidity) of the bacteria.





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Figure 2. General workflow for Minimum Inhibitory Concentration (MIC) determination.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of **Epiroprim** against DHFR.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Epiroprim** against DHFR.

Materials:

· Purified microbial DHFR enzyme.



- Dihydrofolate (DHF) substrate.
- NADPH cofactor.
- Assay buffer (e.g., potassium phosphate buffer, pH 7.0).
- Epiroprim stock solution.
- Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

- Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette or microplate well containing the assay buffer, NADPH, and the DHFR enzyme.
- Inhibitor Addition: Varying concentrations of Epiroprim are added to the reaction mixtures. A
 control reaction without the inhibitor is also prepared.
- Initiation of Reaction: The reaction is initiated by the addition of the DHF substrate.
- Measurement of Enzyme Activity: The activity of DHFR is monitored by measuring the
 decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to
 NADP+. The initial rate of the reaction is calculated.
- IC₅₀ Determination: The percentage of inhibition for each **Epiroprim** concentration is calculated relative to the control reaction. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Pharmacokinetics

A study by Luttringer et al. (2003) investigated the pharmacokinetics of **Epiroprim** in rats and humans using physiologically based pharmacokinetic (PBPK) modeling.[1]

Table 2: Pharmacokinetic Parameters of **Epiroprim** in Rats



Parameter	Value	Reference
Volume of Distribution at Steady State (Vdss)	Predicted using the "Arundel approach" from in vivo rat data	[1]
Blood Clearance (CL)	Determined from in vivo animal clearances	[1]

The study highlighted significant interspecies differences in the pharmacokinetic properties of **Epiroprim**. The PBPK model, which incorporated in vitro data and physiological parameters, was used to predict the plasma concentration-time profile of **Epiroprim** in humans. The study concluded that using a tissue composition model for distribution and allometric scaling of in vivo intrinsic blood clearance normalized by in vitro hepatocyte data provided the most accurate predictions of **Epiroprim**'s disposition in humans.[1]

Antibacterial Spectrum

Epiroprim has demonstrated excellent activity against a range of Gram-positive bacteria, including staphylococci, enterococci, pneumococci, and streptococci.[5] Its activity is reported to be considerably better than that of trimethoprim, another DHFR inhibitor.[5] **Epiroprim** is also active against some trimethoprim-resistant strains.[5] When combined with dapsone, **Epiroprim** exhibits synergistic activity against various pathogens.[5]

Conclusion

Epiroprim is a potent and selective inhibitor of microbial dihydrofolate reductase with a promising in vitro antibacterial profile, particularly against Gram-positive organisms. Its unique molecular structure and chemical properties contribute to its mechanism of action and pharmacokinetic profile. The provided experimental protocols offer a foundation for further research and development of this compound. While a detailed synthesis protocol is not publicly available, the general principles of diaminopyrimidine synthesis can be applied. The pharmacokinetic data, although primarily model-based, provides valuable insights for potential clinical applications. This technical guide serves as a foundational resource for scientists and researchers interested in the further exploration and development of **Epiroprim** as a potential therapeutic agent.



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References

- 1. Physiologically based pharmacokinetic (PBPK) modeling of disposition of epiroprim in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. In vitro activity of epiroprim, a dihydrofolate reductase inhibitor, singly and in combination with brodimoprim and dapsone, against Mycobacterium leprae PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activities of epiroprim, a new dihydrofolate reductase inhibitor, alone and in combination with dapsone PMC [pmc.ncbi.nlm.nih.gov]
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